An In-depth Technical Guide to Sulfo-Cy5-PEG3-biotin: Structure, Properties, and Applications
An In-depth Technical Guide to Sulfo-Cy5-PEG3-biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5-PEG3-biotin, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its core structure, key properties, and detailed protocols for its application in various immunoassays.
Core Concepts: Structure and Properties
Sulfo-Cy5-PEG3-biotin is a multi-functional molecule engineered for high-sensitivity detection. Its structure consists of three key components: a Sulfo-Cy5 fluorescent dye, a polyethylene (B3416737) glycol (PEG3) spacer, and a biotin (B1667282) molecule.
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Sulfo-Cy5: A sulfonated cyanine (B1664457) dye that emits in the far-red region of the spectrum. The sulfonate groups enhance its water solubility and reduce non-specific binding, making it ideal for biological applications.[1] Its fluorescence is independent of pH in the range of 4 to 10.[1]
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PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that connects the Sulfo-Cy5 dye to the biotin moiety. This flexible linker minimizes steric hindrance, allowing for efficient binding of biotin to avidin (B1170675) or streptavidin.
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Biotin (Vitamin H): A small molecule that exhibits an extraordinarily high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification systems in biotechnology.[2][3]
The combination of these components results in a highly soluble and specific fluorescent probe for detecting biotinylated molecules or, more commonly, for use in conjunction with biotinylated antibodies and streptavidin conjugates.
Quantitative Data Summary
The following tables summarize the key quantitative properties of Sulfo-Cy5-PEG3-biotin and the biotin-streptavidin interaction.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₆₅N₆O₁₁S₃ | [1] |
| Molecular Weight | ~998.3 g/mol | [1] |
| Excitation Maximum (λex) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Molar Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.28 | [1] |
| Solubility | Water, DMF, DMSO | [1] |
| Interaction Property | Value | Reference(s) |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | [2][3][4] |
| Streptavidin Molecular Weight | ~53 kDa (recombinant) | |
| Biotin Binding Sites per Streptavidin | 4 | [2] |
Experimental Applications and Protocols
Sulfo-Cy5-PEG3-biotin is a cornerstone reagent in a multitude of biological assays. Its primary utility lies in its ability to bind to streptavidin, which can be conjugated to enzymes or other fluorophores. This system allows for significant signal amplification and is employed in techniques such as Western blotting, flow cytometry, immunofluorescence, and protein-protein interaction studies.
Logical Workflow for Biotin-Streptavidin Based Detection
The following diagram illustrates the general workflow for detecting a target antigen using a biotinylated antibody and a fluorescent streptavidin conjugate.
Caption: General workflow for target detection using a biotin-streptavidin system.
Detailed Experimental Protocol: Fluorescent Western Blotting
This protocol outlines the detection of a target protein on a western blot using a biotinylated secondary antibody and a streptavidin-Cy5 conjugate. This method can offer increased sensitivity compared to traditional two-step fluorescent western blotting.[3][5]
Materials:
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PVDF or nitrocellulose membrane with transferred proteins
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Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
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Primary Antibody (specific for the protein of interest)
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Biotinylated Secondary Antibody (specific for the primary antibody's host species)
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Streptavidin-Cy5 Conjugate
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Wash Buffer: TBST
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Fluorescent imaging system
Procedure:
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Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
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Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer (e.g., 1:500 - 1:20,000 dilution). Incubate the membrane for 1 hour at room temperature with gentle agitation.
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Washing: Repeat the washing step as in step 3.
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Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer (a typical starting dilution is 1:500 to 1:1,000).[2] Incubate the membrane for 30-60 minutes at room temperature with gentle agitation. Protect the membrane from light from this point forward.[2]
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Final Washes: Wash the membrane three to five times for 5-10 minutes each with Wash Buffer to remove unbound streptavidin-Cy5.
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Imaging: Image the membrane using a fluorescent imaging system with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).
Detailed Experimental Protocol: Flow Cytometry
This protocol describes the staining of cell surface antigens for analysis by flow cytometry using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.
Materials:
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Cell suspension (1 x 10⁶ cells per sample)
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Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
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Biotinylated Primary Antibody
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Streptavidin-Cy5 Conjugate
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Flow cytometer
Procedure:
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Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
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Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the biotinylated primary antibody at a predetermined optimal concentration. Incubate for 20-30 minutes on ice or at 4°C, protected from light.
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Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.
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Streptavidin-Cy5 Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the diluted Streptavidin-Cy5 conjugate (a typical concentration is 0.25 µg per tube). Incubate for 20-30 minutes on ice or at 4°C, protected from light.
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Final Washes: Repeat the washing step as in step 3.
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Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL) and analyze on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.
Detailed Experimental Protocol: Immunofluorescence Microscopy
This protocol details the staining of a target antigen in fixed and permeabilized cells for visualization by fluorescence microscopy.
Materials:
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Cells grown on coverslips
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Fixation Buffer: 4% paraformaldehyde in PBS
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Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
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Blocking Buffer: 1-5% BSA in PBS
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Primary Antibody
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Biotinylated Secondary Antibody
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Streptavidin-Cy5 Conjugate
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Wash Buffer: PBS
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Antifade mounting medium
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Fluorescence microscope
Procedure:
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Cell Fixation: Fix the cells with Fixation Buffer for 15-30 minutes at room temperature.
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Washing: Wash the cells three times for 5 minutes each with PBS.
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Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
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Washing: Repeat the washing step as in step 2.
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Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
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Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
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Washing: Wash the cells three times for 5 minutes each with PBS.
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Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
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Washing: Repeat the washing step as in step 7.
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Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer and incubate for 30-60 minutes at room temperature, protected from light.
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Final Washes: Wash the cells three times for 5 minutes each with PBS.
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Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a fluorescence microscope with appropriate filters for Cy5.
Application in Signaling Pathway Analysis
The high affinity and specificity of the biotin-streptavidin system, combined with the bright fluorescence of Cy5, make it a powerful tool for studying signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, can be investigated using these reagents.[6]
EGFR Signaling Pathway Visualization
A common approach is to use a biotinylated ligand, such as biotinylated EGF, to stimulate the EGFR pathway. The binding and subsequent internalization of the receptor-ligand complex can then be visualized using a fluorescently labeled streptavidin, such as Streptavidin-Cy5.
Caption: Visualization of EGFR signaling using biotinylated EGF and Streptavidin-Cy5.
Troubleshooting
Common issues encountered when using biotin-streptavidin detection systems include high background and weak or no signal.
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| High Background | - Inadequate blocking- Streptavidin-Cy5 concentration too high- Insufficient washing- Endogenous biotin | - Increase blocking time or try a different blocking agent (e.g., avidin/biotin blocking kit if endogenous biotin is suspected)- Titrate the Streptavidin-Cy5 concentration (start with a higher dilution)- Increase the number and/or duration of wash steps | [2] |
| Weak or No Signal | - Primary or secondary antibody concentration too low- Inefficient biotinylation of the antibody- Photobleaching of the fluorophore | - Optimize the concentration of the primary and biotinylated secondary antibodies- Confirm the activity of the biotinylated antibody- Minimize exposure of the sample to light after adding the Streptavidin-Cy5 conjugate; use an antifade mounting medium for microscopy | [2] |
By understanding the fundamental properties of Sulfo-Cy5-PEG3-biotin and adhering to optimized protocols, researchers can effectively leverage this powerful tool for sensitive and specific detection in a wide array of biological applications.
References
- 1. wang.ucsd.edu [wang.ucsd.edu]
- 2. biotin-azide.com [biotin-azide.com]
- 3. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
